1-(4-Fluoro-3-nitrophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoro and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-fluoro-3-nitrobenzyl bromide with a cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the isolation of high-purity 1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The cyclopropane ring can undergo oxidation to form ring-opened products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-fluoro-3-aminophenyl)cyclopropane-1-carbonitrile.
Substitution: 1-(4-substituted-3-nitrophenyl)cyclopropane-1-carbonitrile.
Oxidation: Ring-opened products with carboxylic acid or ketone functionalities.
Scientific Research Applications
1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and nitro groups can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery.
Comparison with Similar Compounds
- 1-(2-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile
- 1-(4-chloro-3-nitrophenyl)cyclopropane-1-carbonitrile
- 1-(4-fluoro-3-methylphenyl)cyclopropane-1-carbonitrile
Comparison: 1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C10H7FN2O2 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7FN2O2/c11-8-2-1-7(5-9(8)13(14)15)10(6-12)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
IKPJQVCDCUSDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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